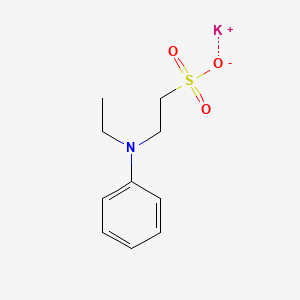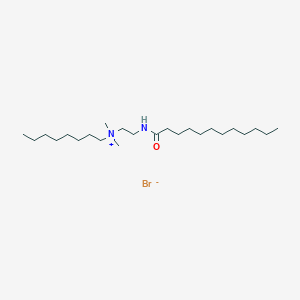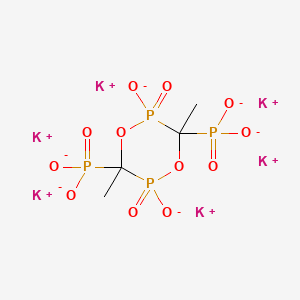
Ethanesulfonic acid, 2-(ethylphenylamino)-, potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanesulfonic acid, 2-(ethylphenylamino)-, potassium salt is a chemical compound with the molecular formula C10H15NO3S.K. It is known for its unique structure, which includes an ethanesulfonic acid group and an ethylphenylamino group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid, 2-(ethylphenylamino)-, potassium salt typically involves the reaction of ethanesulfonic acid with 2-(ethylphenylamino) compounds in the presence of a potassium base. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions
Ethanesulfonic acid, 2-(ethylphenylamino)-, potassium salt undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reaction conditions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted ethanesulfonic acid compounds .
Aplicaciones Científicas De Investigación
Ethanesulfonic acid, 2-(ethylphenylamino)-, potassium salt is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: It is used in biochemical assays and as a buffer in biological experiments.
Medicine: It is investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of ethanesulfonic acid, 2-(ethylphenylamino)-, potassium salt involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ethanesulfonic acid, 2-(ethylphenylamino)-, potassium salt include:
Ethanesulfonic acid: A simpler compound with similar sulfonic acid functionality.
2-(Ethylphenylamino)ethanesulfonic acid: A related compound without the potassium salt component
Uniqueness
This compound is unique due to its combination of ethanesulfonic acid and ethylphenylamino groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
71673-16-0 |
|---|---|
Fórmula molecular |
C10H14KNO3S |
Peso molecular |
267.39 g/mol |
Nombre IUPAC |
potassium;2-(N-ethylanilino)ethanesulfonate |
InChI |
InChI=1S/C10H15NO3S.K/c1-2-11(8-9-15(12,13)14)10-6-4-3-5-7-10;/h3-7H,2,8-9H2,1H3,(H,12,13,14);/q;+1/p-1 |
Clave InChI |
BTSVEECQDQGPKB-UHFFFAOYSA-M |
SMILES canónico |
CCN(CCS(=O)(=O)[O-])C1=CC=CC=C1.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxycarbonylphosphinic acid](/img/structure/B12736954.png)





![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1-ethyl-3-(2-methylpropyl)-7H-purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12736991.png)

